N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxazolidinone ring, a phenylethyl group, and a thiophene carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxazolidinone ring, followed by the introduction of the phenylethyl group and the thiophene carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in antimicrobial and anticancer research.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including infections and cancer.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide
- N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-fluoroisonicotinamide
Uniqueness
Compared to similar compounds, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups This structural diversity allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-7-14(24-10-11)16(21)18-13(12-5-3-2-4-6-12)8-19-15(20)9-23-17(19)22/h2-7,10,13H,8-9H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLXEVYKRHVLLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.